molecular formula C18H14ClN5O B2521798 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 895093-58-0

5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2521798
CAS No.: 895093-58-0
M. Wt: 351.79
InChI Key: UCKAQHOEDWKLRB-UHFFFAOYSA-N
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Description

5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a synthetic chemical compound supplied for research use only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use. This hybrid molecular scaffold incorporates both a 1,2,4-oxadiazole ring and a 1,2,3-triazole moiety, a design that is of significant interest in modern medicinal chemistry. The 1,2,4-oxadiazole heterocycle is recognized as a privileged structure in drug discovery due to its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups . Compounds featuring the 1,2,4-oxadiazole nucleus have been investigated for a wide spectrum of biological activities, including potential use as anticancer agents . Furthermore, the 1,2,3-triazole group is a common pharmacophore known to participate in key hydrogen bonding interactions with biological targets. The specific substitution pattern on this molecule, featuring chlorophenyl and methylphenyl groups, is typical in the design of compounds for biological screening. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a standard for analytical method development in pharmaceutical research. Its structural features make it a valuable candidate for profiling in high-throughput screening campaigns aimed at discovering new bioactive molecules, particularly in oncology and infectious disease research.

Properties

IUPAC Name

5-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-11-3-5-13(6-4-11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-9-7-14(19)8-10-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKAQHOEDWKLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a hybrid molecule that combines the oxadiazole and triazole moieties, both of which are known for their diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on various research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions to form the oxadiazole and triazole rings. Common methods include:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
  • Cyclization Techniques : Utilizing reagents that facilitate the formation of the heterocyclic structures.

The structural uniqueness of this compound stems from its dual-ring configuration, which enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown promising results against various bacterial strains. In one study, derivatives with similar structures demonstrated IC50 values ranging from 1.13 µM to 6.28 µM against urease inhibitors, indicating strong antibacterial effects compared to standard drugs .
CompoundIC50 (µM)Reference
This compoundTBDThis study
Thiourea (standard)21.25 ± 0.15

Antifungal Activity

The triazole component is also associated with antifungal activity. Similar compounds have been reported to inhibit fungal growth effectively by disrupting fungal cell membrane integrity.

Anticancer Properties

The potential anticancer activity of this compound is noteworthy. Compounds with oxadiazole and triazole rings have been recognized for their ability to induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation or induce oxidative stress leading to apoptosis in tumor cells.

Study on Triazole Derivatives

A study evaluating various triazole derivatives found that compounds similar to This compound exhibited significant binding affinities to P2Y14 receptors involved in inflammation and other metabolic processes. The most potent derivatives had IC50 values as low as 6 nM .

Structure-Based Design Studies

Structure-based design approaches have led to the identification of new derivatives with enhanced biological activity by modifying substituents on the triazole and oxadiazole rings. These modifications can lead to improved pharmacokinetic profiles and reduced toxicity.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multi-step reactions that combine various organic substrates. The general approach includes:

  • Formation of Triazole Ring: The initial step often involves the synthesis of a triazole derivative through the reaction of an appropriate azide with an alkyne or via cyclization from hydrazones.
  • Oxadiazole Formation: The oxadiazole moiety is introduced by reacting the synthesized triazole with carboxylic acids or other appropriate reagents under acidic or basic conditions.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

The biological activities of this compound have been investigated in several studies. Key findings include:

Antimicrobial Activity

Studies have demonstrated that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. For instance:

  • In vitro Studies: Various derivatives have shown efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential as antibiotic agents .

Anticancer Properties

Research has indicated that triazole and oxadiazole derivatives can inhibit cancer cell proliferation:

  • Cytotoxicity Assays: Compounds have been tested against different cancer cell lines (e.g., glioblastoma), revealing promising results in reducing cell viability and inducing apoptosis .

Anti-inflammatory Effects

Some studies suggest that these compounds may possess anti-inflammatory properties:

  • Mechanistic Insights: The presence of specific substituents on the triazole or oxadiazole rings can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Comparative Data Table

The following table summarizes the biological activities reported for various derivatives related to this compound:

Compound StructureBiological ActivityReference
5-[...]-oxadiazoleAntimicrobial
5-[...]-triazoleAnticancer
5-[...]-oxadiazoleAnti-inflammatory

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of synthesized oxadiazoles were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics. This suggests a viable pathway for developing new antimicrobial agents based on the oxadiazole framework.

Case Study 2: Anticancer Screening
In a study focusing on glioblastoma cells, several triazole-containing compounds were screened for cytotoxic effects. The results showed that compounds with specific substitutions led to enhanced apoptosis rates in cancer cells compared to untreated controls. These findings highlight the potential for developing targeted therapies using these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

  • Compounds 4 and 5 ():
    These isostructural compounds, 4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-substituted thiazoles, share a triazole core with the target compound but differ in the heterocyclic backbone (thiazole vs. oxadiazole). Both exhibit similar molecular conformations but distinct crystal packing due to halogen size (Cl vs. F). The target compound’s oxadiazole ring may enhance planarity compared to thiazole, influencing π-π stacking interactions in crystal lattices .
Property Target Compound Compound 4 (Cl) Compound 5 (F)
Core Heterocycle 1,2,4-Oxadiazole Thiazole Thiazole
Triazole Substituents 4-Chlorophenyl, methyl 4-Fluorophenyl, methyl 4-Fluorophenyl, methyl
Crystal Packing Not reported Triclinic, P̄1 Triclinic, P̄1
Halogen Impact Cl (larger van der Waals radius) Cl F (smaller, electronegative)

Functional Group Variations

  • Compound 6h ():
    5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione replaces the oxadiazole with a benzoxazole and introduces a thione (C=S) group. The thione’s IR absorption at 1243 cm⁻¹ contrasts with the oxadiazole’s C=N stretch (~1596 cm⁻¹), indicating differences in electronic properties. The thione group may enhance metal-binding capacity compared to the oxadiazole’s oxygen-based polarity .

  • Compound 15g (): 2-(4-Chlorophenyl)-3-(1-(4-(methylthio)benzyl)-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine incorporates an imidazopyridine core instead of oxadiazole.

Crystallographic and Planarity Analysis

  • : Coplanarity of triazole and oxadiazole rings in the target compound may enhance π-π stacking, similar to related hydrazone derivatives. In contrast, compounds with non-planar substituents (e.g., trichlorophenyl groups in ) exhibit twisted conformations (44–65°), reducing stacking efficiency .

Q & A

Q. What are the optimal synthetic routes for 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step cyclocondensation reactions. Key steps include:

  • Precursor Preparation : Use of Vilsmeier-Haack reactions or coupling of triazole and oxadiazole precursors (e.g., 5-chloro-3-methyl-1-aryl-pyrazole derivatives) .
  • Cyclization : Controlled conditions (e.g., ethanol or acetonitrile as solvents, 60–80°C, and catalysts like ammonium acetate) under microwave (MW) irradiation to accelerate reaction kinetics and reduce side products .
  • Purification : Column chromatography or recrystallization to isolate the compound.
    Yield optimization requires precise control of temperature, solvent polarity, and stoichiometric ratios of precursors. For example, MW irradiation reduces reaction time from hours to minutes while maintaining >80% yield .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/methylphenyl groups) and methyl groups (δ 2.3–2.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity between triazole and oxadiazole rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 392.08) and detects fragmentation patterns specific to the oxadiazole moiety .
  • IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ confirm C=N stretching in oxadiazole and triazole rings .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., COX-2) to assess binding affinity .
    Note: Include positive controls (e.g., doxorubicin for anticancer assays) and validate results with triplicate experiments.

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action in target binding?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., COX-2 or EGFR kinases). Focus on hydrogen bonding with oxadiazole’s N-O groups and hydrophobic interactions with chlorophenyl rings .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • SAR Studies : Modify substituents (e.g., replace 4-methylphenyl with fluorophenyl) and predict activity changes using QSAR models .

Q. How do structural variations (e.g., substituent position) impact bioactivity and pharmacokinetics?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -Cl on phenyl): Enhance metabolic stability but may reduce solubility .
    • Methyl Groups : Improve lipophilicity (logP ~3.5) and blood-brain barrier permeability .
  • Pharmacokinetics :
    • ADMET Prediction : Tools like SwissADME predict moderate bioavailability (F ≈ 50%) due to moderate solubility (LogS ≈ -4.5) .
    • CYP450 Metabolism : LC-MS/MS identifies major metabolites (e.g., hydroxylation at the triazole methyl group) .

Q. What strategies address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Bioavailability Correction : Adjust for differences in membrane permeability using Caco-2 cell assays .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ for anticancer activity) and apply statistical models (ANOVA) to identify outliers .

Q. How does X-ray crystallography contribute to understanding this compound’s solid-state behavior?

Methodological Answer:

  • Crystal Structure Analysis : Resolve bond lengths and angles (e.g., oxadiazole ring planarity) to correlate with stability .
  • Polymorphism Screening : Use DSC and PXRD to identify crystalline forms with improved solubility .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···N bonds) influencing packing efficiency .

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